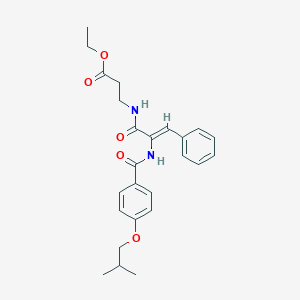
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol, also known as DPN, is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). DPN has been extensively studied for its potential applications in scientific research, particularly in the fields of endocrinology, neuroscience, and cancer research.
Wissenschaftliche Forschungsanwendungen
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of endocrinology, where it has been used to study the effects of estrogen on the body. This compound has also been used in neuroscience research to study the effects of estrogen on the brain and behavior. Additionally, this compound has been studied for its potential applications in cancer research, where it has been shown to have anti-tumor effects in breast cancer cells.
Wirkmechanismus
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol works by selectively binding to estrogen receptors, specifically estrogen receptor beta (ERβ). This binding activates a series of signaling pathways that lead to various cellular responses, including gene expression, cell proliferation, and apoptosis. This compound has been shown to have a higher affinity for ERβ than for estrogen receptor alpha (ERα), which is thought to be responsible for its selective effects on certain tissues and cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In endocrine research, this compound has been shown to have estrogenic effects on bone density, lipid metabolism, and cardiovascular health. In neuroscience research, this compound has been shown to have neuroprotective effects and to improve cognitive function. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells and to sensitize them to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol in lab experiments is its selectivity for ERβ, which allows researchers to study the effects of estrogen on specific tissues and cells. Additionally, this compound has been shown to have fewer side effects than other SERMs, making it a safer option for research purposes. However, one limitation of using this compound is its relatively low potency compared to other SERMs, which may require higher concentrations to achieve significant effects.
Zukünftige Richtungen
There are several potential directions for future 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol research. One area of interest is in the development of more potent analogs of this compound that can be used at lower concentrations. Additionally, there is a need for further research into the effects of this compound on various tissues and cells, particularly in the context of aging and disease. Finally, there is a need for clinical trials to investigate the potential therapeutic applications of this compound in various diseases, including breast cancer, osteoporosis, and neurodegenerative disorders.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for ERβ and its relatively low side effect profile make it a promising option for studying the effects of estrogen on various tissues and cells. Further research is needed to fully understand the potential applications of this compound in various fields, and to develop more potent analogs for use in research and clinical settings.
Synthesemethoden
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 2-bromoethyl ethyl ether, followed by the reaction of the resulting compound with 4-methoxyphenylacetylene. The final step involves the reduction of the resulting compound using sodium borohydride to yield this compound.
Eigenschaften
CAS-Nummer |
171118-25-5 |
|---|---|
Molekularformel |
C20H24O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-methoxy-4-[(Z)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C20H24O3/c1-5-17(14-7-10-16(22-3)11-8-14)18(6-2)15-9-12-19(21)20(13-15)23-4/h7-13,21H,5-6H2,1-4H3/b18-17- |
InChI-Schlüssel |
KOFSWSUSHJCVQI-ZCXUNETKSA-N |
Isomerische SMILES |
CC/C(=C(\CC)/C1=CC(=C(C=C1)O)OC)/C2=CC=C(C=C2)OC |
SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC=C(C=C2)OC |
Synonyme |
2-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)




![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)


![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)


